Cas no 1270479-21-4 (4-(azetidin-2-yl)aniline)

4-(Azetidin-2-yl)aniline is a versatile heterocyclic amine featuring both an azetidine ring and an aniline moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its rigid azetidine structure contributes to conformational constraint, which can enhance binding affinity and selectivity in drug design. The primary amine group allows for further functionalization, enabling its use in the development of biologically active compounds, such as kinase inhibitors or receptor modulators. This compound’s balanced lipophilicity and steric properties make it particularly useful in medicinal chemistry for optimizing pharmacokinetic profiles. High purity and stability further ensure reliable performance in synthetic applications.
4-(azetidin-2-yl)aniline structure
4-(azetidin-2-yl)aniline structure
商品名:4-(azetidin-2-yl)aniline
CAS番号:1270479-21-4
MF:C9H12N2
メガワット:148.204981803894
CID:5966096
PubChem ID:55282224

4-(azetidin-2-yl)aniline 化学的及び物理的性質

名前と識別子

    • 4-(azetidin-2-yl)aniline
    • Benzenamine, 4-(2-azetidinyl)-
    • 1270479-21-4
    • EN300-1297105
    • AKOS006342895
    • インチ: 1S/C9H12N2/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6,10H2
    • InChIKey: AYKDLDBJFGJLRB-UHFFFAOYSA-N
    • ほほえんだ: C1(N)=CC=C(C2CCN2)C=C1

計算された属性

  • せいみつぶんしりょう: 148.100048391g/mol
  • どういたいしつりょう: 148.100048391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 128
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 38Ų

じっけんとくせい

  • 密度みつど: 1?+-.0.06 g/cm3(Predicted)
  • ふってん: 294.0±33.0 °C(Predicted)
  • 酸性度係数(pKa): 10.91±0.40(Predicted)

4-(azetidin-2-yl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1297105-500mg
4-(azetidin-2-yl)aniline
1270479-21-4
500mg
$1469.0 2023-09-30
Enamine
EN300-1297105-5000mg
4-(azetidin-2-yl)aniline
1270479-21-4
5000mg
$4433.0 2023-09-30
Enamine
EN300-1297105-1000mg
4-(azetidin-2-yl)aniline
1270479-21-4
1000mg
$1529.0 2023-09-30
Enamine
EN300-1297105-250mg
4-(azetidin-2-yl)aniline
1270479-21-4
250mg
$1407.0 2023-09-30
Enamine
EN300-1297105-2500mg
4-(azetidin-2-yl)aniline
1270479-21-4
2500mg
$2996.0 2023-09-30
Enamine
EN300-1297105-10000mg
4-(azetidin-2-yl)aniline
1270479-21-4
10000mg
$6575.0 2023-09-30
Enamine
EN300-1297105-100mg
4-(azetidin-2-yl)aniline
1270479-21-4
100mg
$1345.0 2023-09-30
Enamine
EN300-1297105-50mg
4-(azetidin-2-yl)aniline
1270479-21-4
50mg
$1285.0 2023-09-30
Enamine
EN300-1297105-1.0g
4-(azetidin-2-yl)aniline
1270479-21-4
1g
$0.0 2023-06-06

4-(azetidin-2-yl)aniline 関連文献

4-(azetidin-2-yl)anilineに関する追加情報

4-(Azetidin-2-yl)Aniline: A Comprehensive Overview

The compound with CAS No. 1270479-21-4, commonly referred to as 4-(azetidin-2-yl)aniline, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of aniline, with a unique substitution pattern that introduces an azetidine ring at the para position of the aromatic ring. The azetidine moiety, a four-membered saturated ring containing one nitrogen atom, imparts distinctive chemical and biological properties to the molecule.

Recent studies have highlighted the potential of 4-(azetidin-2-yl)aniline in various applications, particularly in drug discovery and material science. Its structure, which combines the aromaticity of aniline with the rigidity of the azetidine ring, makes it an ideal candidate for exploring novel chemical reactions and bioactive compounds. Researchers have demonstrated that this compound exhibits interesting reactivity under specific reaction conditions, making it a valuable building block in organic synthesis.

The synthesis of 4-(azetidin-2-yl)aniline involves a multi-step process that typically begins with the preparation of an appropriate azetidine derivative. One common approach is the alkylation of aniline derivatives using azetidine precursors, followed by purification and characterization steps. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the final product.

From a pharmacological perspective, 4-(azetidin-2-yl)aniline has shown promise in preclinical studies as a potential lead compound for developing bioactive agents. Its ability to interact with various biological targets, such as enzymes and receptors, has been explored in vitro. For instance, recent research has indicated that this compound may exhibit modulatory effects on certain kinase pathways, suggesting its potential role in anticancer therapy.

In addition to its pharmacological applications, 4-(azetidin-2-yl)aniline has also been investigated for its role in materials science. The molecule's unique electronic properties make it a candidate for applications in organic electronics and optoelectronics. Researchers have explored its use as a component in organic semiconductors and light-emitting diodes (LEDs), where its electronic characteristics could contribute to improved device performance.

The physical and chemical properties of 4-(azetidin-2-yl)aniline are well-documented, providing valuable insights into its behavior under various conditions. For example, its melting point, boiling point, and solubility in different solvents have been determined experimentally and corroborated through computational modeling. These properties are essential for understanding its stability and reactivity during synthesis and application.

Furthermore, the environmental impact of 4-(azetidin-2-yl)aniline has been a topic of interest among researchers. Studies have been conducted to assess its biodegradability and potential toxicity to aquatic organisms. These investigations are crucial for ensuring that the compound can be safely used in industrial and pharmaceutical settings without posing significant risks to ecosystems.

In conclusion, 4-(azetidin-2-yl)aniline is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with its promising biological and electronic properties, positions it as a valuable tool for advancing scientific research and technological innovation. As ongoing studies continue to uncover new aspects of this molecule's potential, it is likely to play an increasingly important role in both academic and industrial contexts.

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